![molecular formula C23H18ClN3O4S2 B2829814 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide CAS No. 894244-49-6](/img/structure/B2829814.png)

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

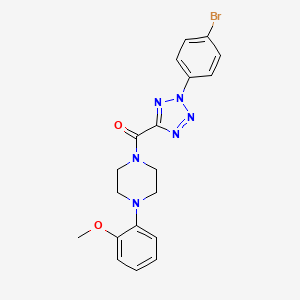

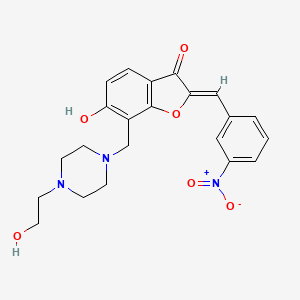

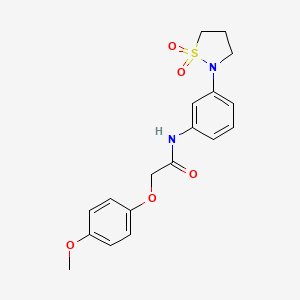

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The thieno[3,2-d]pyrimidin core is a bicyclic structure containing a thiophene ring fused to a pyrimidine ring .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For instance, the sulfanyl group might be susceptible to oxidation, and the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research on compounds related to thieno[3,2-d]pyrimidin-2-yl]sulfanyl derivatives has shown effectiveness in antibacterial activities. For instance, the combination of sulfamoxole and trimethoprim, studied for its antibacterial activity, demonstrated efficacy against bacterial infections in various parts of the body, such as the intestinal tract, particularly in salmonellosis and shigellosis, and infections of the female genital organs and the skin. These findings suggest a broad spectrum of activity that could be relevant to the application of related compounds in combating bacterial infections (Etzel et al., 1976).

Anticancer Properties

The benzyl styryl sulfone analog ON 01910.Na, with a structural framework that might share some characteristics with the compound of interest, has been studied for its anticancer properties. It inhibits mitotic progression and induces apoptosis in cancer cells, showing activity against a broad spectrum of human xenografts in mice. This suggests the potential utility of related compounds in cancer therapy, especially considering their ability to affect cell cycle progression and induce cell death in cancerous cells (Ohnuma et al., 2006).

Pharmacokinetics and Drug Metabolism

Studies on compounds like sulfamoxole and trimethoprim have provided insights into their pharmacokinetics in both animals and humans. These studies, which explore how drugs are absorbed, distributed, metabolized, and excreted, are critical for understanding the potential therapeutic applications of new compounds. For instance, the pharmacokinetics of a 5:1 combination of sulfamoxole and trimethoprim showed no significant alterations in the kinetics of the single substances when administered together, suggesting a stable pharmacokinetic profile that could inform the development of related compounds (Kuhne et al., 1976).

Environmental and Health Safety

Research into environmental phenols and parabens, though not directly related to the compound , underscores the importance of assessing the safety and environmental impact of chemical compounds. Studies on the human exposure to these chemicals and their potential effects on health highlight the necessity of understanding the environmental and health safety profiles of new compounds, especially those intended for widespread use in consumer products or pharmaceuticals (Mortensen et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4S2/c24-16-4-1-14(2-5-16)10-25-20(28)12-33-23-26-17-7-8-32-21(17)22(29)27(23)11-15-3-6-18-19(9-15)31-13-30-18/h1-9H,10-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYOWFFJFWXQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)

![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/no-structure.png)

![1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2829740.png)

![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)